2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid, also known as CPI-500, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential in cancer treatment.
Wirkmechanismus
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes that are critical for cancer cell growth and survival, resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been shown to have a selective inhibitory effect on BET proteins, with minimal effects on other proteins. It has also been found to have low toxicity in normal cells. In vivo studies have shown that 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid can reduce tumor growth and increase survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is its specificity for BET proteins, which allows for targeted inhibition of cancer cells. However, its potency can vary depending on the type of cancer and the expression levels of BET proteins. Additionally, the synthesis of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
Further research is needed to fully understand the potential of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid as a cancer treatment. Possible future directions include exploring its efficacy in combination with other cancer therapies, investigating its effects on different types of cancer, and optimizing its synthesis for larger-scale production. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid are needed to determine its potential as a clinical drug.
In conclusion, 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is a promising small molecule inhibitor with potential as a cancer treatment. Its specificity for BET proteins and low toxicity in normal cells make it an attractive candidate for further research. However, more studies are needed to fully understand its potential and optimize its use in cancer therapy.
Synthesemethoden
The synthesis of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid involves a multi-step process that includes the reaction of 5-chloro-2-pyridinecarboxylic acid with 1,3-dihydroisoindole-5-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been the subject of several scientific studies due to its potential as a cancer treatment. It has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a key role in cancer cell growth and survival. Inhibition of BET proteins by 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been shown to reduce the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-(5-chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-3-4-13(17-6-12)14(19)18-7-10-2-1-9(15(20)21)5-11(10)8-18/h1-6H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMAIAWUBALSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=NC=C(C=C3)Cl)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.